Nickel(2+) and oxygen(2-) combine to form nickel(II) oxide, a compound with the formula NiO. Nickel(II) oxide is an inorganic compound characterized by its green or black color, depending on the method of synthesis and the particle size. It is an ionic compound where nickel exists in the +2 oxidation state and oxygen in the -2 oxidation state. Nickel(II) oxide is commonly used in various industrial applications due to its unique properties, including its ability to act as a catalyst and its use in ceramics and glass.
The mechanism of action of NiO depends on the specific application. Here are two relevant examples:
Nickel(II) oxide can also react with acids to form nickel salts:
Nickel compounds, including nickel(II) oxide, have been studied for their biological activity. Nickel is an essential trace element for certain organisms but can be toxic at higher concentrations. Nickel(II) oxide has been shown to exhibit cytotoxic effects on various cell types, potentially leading to oxidative stress and inflammation . Moreover, exposure to nickel compounds has been linked to allergic reactions and respiratory issues in humans.
Several methods are employed to synthesize nickel(II) oxide:
Uniqueness of Nickel(II) Oxide:
Research on the interactions of nickel(II) oxide with biological systems has highlighted its potential for both therapeutic applications and toxicity. Studies have shown that it can induce oxidative stress in cells, leading to apoptosis or necrosis depending on concentration and exposure duration . Furthermore, investigations into its catalytic properties have revealed its effectiveness in facilitating carbon-oxygen bond formations, making it valuable in synthetic organic chemistry .
The sol-gel method represents one of the most versatile and widely employed techniques for nickel oxide synthesis due to its simplicity, low cost, and excellent control over film thickness and uniformity [4]. This method involves the hydrolysis and condensation of metal alkoxide precursors or metal salts in solution to form a sol, which subsequently transitions to a gel state through polymerization reactions [1] [4].
The typical sol-gel synthesis of nickel oxide employs nickel acetate as the primary precursor dissolved in absolute ethanol to achieve a 0.4 molar concentration [4]. Monoethanolamine is incorporated as a complexing agent to prevent precipitation, with a molar ratio of monoethanolamine to nickel maintained at 1:1 [4]. The solution undergoes magnetic stirring at 60 degrees Celsius for 30 minutes, followed by ultrasonication at 40 degrees Celsius for 15 minutes [4].
Research findings demonstrate that sol-gel derived nickel oxide thin films exhibit non-stoichiometric characteristics, with oxygen to nickel atomic ratios varying from 0.27 at 200 degrees Celsius annealing to 0.76 at 400 degrees Celsius annealing [4]. The surface chemical composition analysis reveals significant changes in the nickel to oxygen ratio with thermal treatment temperature [4].
Annealing Temperature | Oxygen Atomic % | Nickel Atomic % | Nickel/Oxygen Ratio |
---|---|---|---|
200°C | 74.8 | 20.0 | 0.27 |
400°C | 56.4 | 42.9 | 0.76 |
Advanced sol-gel formulations utilizing nickel formate and ethylenediamine as precursor and stabilizer respectively have enabled the preparation of nanoporous nickel oxide thin films at sintering temperatures as low as 450 degrees Celsius [8]. This approach demonstrates enhanced control over porosity and surface area characteristics compared to conventional acetate-based methods [8].
Chemical precipitation represents a fundamental synthetic approach for nickel oxide nanoparticle production, offering advantages of room temperature processing and scalable production capabilities [2] [5]. The method involves the controlled addition of precipitating agents to nickel salt solutions, followed by thermal treatment to convert the intermediate hydroxide phase to nickel oxide [2].
The most common precipitation route employs nickel nitrate hexahydrate as the metal source with ammonia or sodium hydroxide serving as the precipitating agent [2] [5]. Research demonstrates that nickel chloride solutions treated with different reducing agents yield varying particle characteristics and morphologies [5]. When ammonia is used as the reducing agent, elemental analysis reveals oxygen atomic weight of 52.15% and nickel atomic weight of 47.85%, while sodium hydroxide produces oxygen atomic weight of 76.73% and nickel atomic weight of 23.27% [5].
The precipitation process typically involves dissolving 2.56 grams of nickel nitrate hexahydrate in 100 milliliters of distilled water, followed by magnetic stirring for 30 minutes at room temperature [2]. Subsequently, 10 milliliters of 1:1 ammonia solution is added dropwise to initiate precipitation [2]. The resulting nickel hydroxide precipitate undergoes thermal decomposition to form nickel oxide nanoparticles [2].
Wet chemical precipitation methods conducted under low temperature conditions have demonstrated the production of ultrafine nickel oxide nanoparticles with particle sizes ranging from 5 to 15 nanometers [3]. The specific surface area achieved through this approach reaches 60.14 square meters per gram, significantly higher than conventional high-temperature methods [3].
Liquid phase synthesis encompasses various solution-based methodologies that enable precise control over particle size, morphology, and crystalline structure of nickel oxide materials [6]. These processes typically operate under mild conditions and offer excellent reproducibility for large-scale production [6].
Comparative studies of different liquid phase approaches demonstrate significant variations in final particle characteristics [6]. The sol-gel method yields particles with an average size of 4.9 nanometers, while liquid phase method 1 produces 6.5 nanometer particles and liquid phase method 2 generates 3.8 nanometer particles [6]. Precipitation-oxidation methods achieve the smallest particle sizes, with both variants producing particles of approximately 3.5 nanometers [6].
Synthesis Method | Average Particle Size (nm) | Relative Performance Ranking |
---|---|---|
Precipitation-Oxidation 1 | 3.5 | 1 (Best) |
Precipitation-Oxidation 2 | 3.5 | 1 (Best) |
Liquid Phase 2 | 3.8 | 3 |
Sol-Gel | 4.9 | 4 |
Liquid Phase 1 | 6.5 | 5 (Lowest) |
The liquid phase approach utilizing urea as a precipitant enables the synthesis of nickel oxide nanowires through a simple aqueous solution method [30]. This variant demonstrates the versatility of liquid phase processes in controlling the dimensional characteristics of the final product [30].
Low-pressure spray pyrolysis represents an advanced thermal synthesis technique that enables the production of nickel oxide thin films with controlled morphology and crystalline structure [12]. This method involves the atomization of precursor solutions followed by thermal decomposition on heated substrates under reduced pressure conditions [12].
The spray pyrolysis process typically employs nickel nitrate hexahydrate dissolved in distilled water as the precursor solution [12]. Glass substrates are heated to fixed temperatures of 500 degrees Celsius, and the precursor solution is sprayed onto the substrate surface using pneumatic atomization [12]. The thermal decomposition process results in the formation of nickel oxide thin films with preferential crystalline orientation along the (111) direction [12].
X-ray diffraction analysis confirms the presence of cubic nickel oxide phase with characteristic diffraction peaks at 37 degrees two-theta [12]. Scanning electron microscopy observations reveal that the spray pyrolysis method produces nickel oxide particles at the nanometric scale with surface roughness characteristics suitable for various applications [12].
Research findings demonstrate that precursor concentration significantly influences the optical and structural properties of spray pyrolysis derived nickel oxide films [12]. Solutions with concentrations of 0.05, 0.1, and 0.15 molar produce films with varying transmission characteristics in the ultraviolet and visible regions [12].
Thermal decomposition processes provide direct pathways for converting nickel-containing precursors to nickel oxide through controlled heating under specific atmospheric conditions [9] [10]. These methods offer advantages of single-step synthesis and high purity products when properly optimized [9].
Solid-state thermal decomposition of nickel complexes enables the synthesis of nickel oxide nanoparticles at relatively low temperatures [9]. Research demonstrates that 2,9-dimethyl-1,10-phenanthroline nickel chloride complex precursors undergo complete decomposition at 400 degrees Celsius in open atmosphere, yielding uniform spherical nickel oxide particles [9]. The decomposition process involves the elimination of organic ligands and chloride components as gaseous byproducts, including carbon oxides, nitrogen oxides, and chlorine oxides [9].
Thermogravimetric analysis reveals that freeze-dried nickel hydroxide precursors undergo decomposition to form nickel oxide nanoparticles at exceptionally low temperatures ranging from 170 to 320 degrees Celsius [10]. This low-temperature decomposition pathway offers significant energy savings compared to conventional high-temperature methods [10].
The thermal decomposition approach using nickel oxalate precursors with polyethylene glycol as fuel demonstrates successful large-scale synthesis capabilities [29]. The self-propagating combustion reaction achieves completion within 15 minutes at estimated temperatures between 500 and 600 degrees Celsius [29]. The yield obtained through this method ranges from 30 to 35% of the initial metal oxalate precursor [29].
Calcination temperature represents a critical parameter that significantly influences the crystalline structure, particle size, and surface properties of nickel oxide materials [13]. Systematic studies demonstrate that calcination temperatures between 450 and 800 degrees Celsius produce distinct structural and morphological characteristics [13].
At 450 degrees Celsius calcination temperature, Fourier transform infrared spectroscopy reveals intense peaks at 3406.29 wavenumbers corresponding to hydroxyl groups, indicating incomplete dehydration [13]. The presence of broad peaks at 547.78 and 451.34 wavenumbers indicates the initiation of nickel-oxygen bond formation [13]. Complete transformation to nickel oxide occurs at 800 degrees Celsius, evidenced by sharp stretching frequencies at 501.49 wavenumbers confirming nickel oxide formation [13].
X-ray diffraction analysis of samples calcined at 800 degrees Celsius reveals well-defined diffraction peaks characteristic of cubic nickel oxide structure [13]. Transmission electron microscopy analysis shows that particles exhibit cubic morphology with average particle sizes of 20 nanometers [13]. Selected area electron diffraction patterns confirm the pure crystalline phase of the calcined nickel oxide [13].
Calcination Temperature | Structural Characteristics | Average Particle Size | Phase Purity |
---|---|---|---|
450°C | Partial hydroxyl retention | Not determined | Incomplete |
700°C | Intermediate transformation | Not determined | Partial |
800°C | Complete nickel oxide formation | 20 nm | Pure cubic phase |
The calcination atmosphere also significantly affects the final product characteristics [14]. Processing under oxygen partial pressures of 10⁻² pascals or less enables the production of highly crystalline nickel oxide powders with controlled oxygen content [14].
Plant extract-mediated synthesis has emerged as an environmentally sustainable approach for nickel oxide nanoparticle production, utilizing phytochemicals as natural reducing and stabilizing agents [16] [17] [20]. This methodology offers advantages of cost-effectiveness, non-toxicity, and renewable resource utilization compared to conventional chemical methods [20].
Aloe vera leaf extract demonstrates exceptional effectiveness for nickel oxide nanoparticle synthesis through a one-step green route [16]. The process involves mixing nickel salt precursors with aloe vera extract solution, where polyphenolic compounds and hydroxyl groups present in the extract facilitate the reduction of nickel ions and subsequent oxidation to nickel oxide [16]. X-ray diffraction analysis confirms the crystalline nature of the synthesized nanoparticles, while scanning electron microscopy reveals agglomerated cluster formations [16].
Populus ciliata leaf extract provides another effective biological reducing agent for nickel oxide synthesis [17]. The method employs 10 grams of finely chopped leaves heated in 100 milliliters of distilled water for 2 hours to prepare the extract [17]. Nickel nitrate hexahydrate solution is then combined with the plant extract and heated at 80 degrees Celsius for 4 hours, resulting in color changes from light brown to dark brown indicating nanoparticle formation [17]. The synthesized nanoparticles exhibit face-centered cubic geometry with calculated crystallite sizes of 44 nanometers [17].
Comparative studies of different plant extracts reveal varying synthesis efficiencies and particle characteristics [21]. Aloe vera-mediated nickel oxide nanoparticles demonstrate superior electrocatalytic performance with overpotentials of 413 millivolts at 10 milliamperes per square centimeter and Tafel slopes of 95 millivolts per decade [21]. Papaya peel extract and dragon fruit peel extract produce nanoparticles with different morphological and electrochemical properties [21].
Plant Extract Source | Particle Size Range | Morphology | Synthesis Conditions |
---|---|---|---|
Aloe vera | 26.80-37.96 nm | Spherical agglomerates | 75°C, pH 12 |
Populus ciliata | 44 nm (crystallite) | Face-centered cubic | 80°C, 4 hours |
Calotropis procera | Not specified | Various shapes | Root extract mediated |
Environmentally benign synthesis approaches prioritize the use of non-toxic reagents, mild reaction conditions, and minimal waste generation [3] [19]. These methods address growing environmental concerns associated with conventional chemical synthesis routes while maintaining product quality and performance characteristics [3].
The acetate-based synthesis route represents a significant advancement in environmentally benign nickel oxide production [3]. Unlike conventional methods utilizing materials containing harmful substances such as chloride or nitrate ions, acetate-based precursors eliminate the need for extensive washing steps and reduce wastewater generation [3]. Acetate substances dissolve readily in water, enabling simplified purification procedures and decreased environmental impact [3].
Low-temperature wet chemical methods operating at 300 degrees Celsius significantly reduce energy consumption compared to traditional high-temperature approaches [3]. This temperature reduction not only decreases carbon emissions but also enables the production of ultrafine nickel oxide nanoparticles with enhanced surface area characteristics [3]. The method yields spherical particles with specific surface areas of 60.14 square meters per gram and particle sizes ranging from 5 to 15 nanometers [3].
Research demonstrates that environmentally benign approaches utilizing simple oxidizing agents can achieve effective nickel oxide synthesis [7]. Nickel peroxide formation through hypochlorite oxidation followed by ethanol treatment at room temperature provides a mild alternative to high-temperature calcination [7]. This approach eliminates the need for extreme thermal conditions while producing nanosized nickel oxide particles [7].
Bio-template methods utilize naturally occurring biological structures as scaffolds for directing nickel oxide nanoparticle formation and assembly [18] [22]. These approaches leverage the inherent hierarchical organization of biological materials to create structured nickel oxide composites with enhanced properties [18].
Cotton fiber bio-templating demonstrates successful synthesis of tubular nickel cobalt oxide microstructures that inherit the morphological characteristics of the biological template [18]. The process involves impregnating cotton fibers with metal salt solutions followed by thermal decomposition to create hollow tubular structures [18]. These bio-templated materials exhibit large surface areas and adequate pore volume distribution, contributing to enhanced electrochemical performance [18].
Natural biogenic templates offer significant advantages for sustainable nanomaterial synthesis due to their renewable nature and inherent structural complexity [22]. Agricultural byproducts and microorganisms provide diverse template options for creating nanostructures with controlled morphologies and enhanced functionalities [22]. The utilization of biogenic templates promotes environmental sustainability while enabling the development of hybrid materials with superior performance characteristics [22].
Bio-template synthesis methods enable the production of complex nanostructures that would be difficult to achieve through conventional approaches [22]. The natural hierarchical organization present in biological materials provides multiple length scales of structural control, from nanometer to micrometer dimensions [22]. This multi-scale organization translates to enhanced properties in the final nickel oxide products [22].
Template-assisted synthesis employs structured materials such as porous substrates, micelles, or polymer matrices to guide nickel oxide nanoparticle formation and control their spatial distribution [23] [24]. This approach enables precise control over particle size, shape, and organization while facilitating the production of hierarchically structured materials [23].
Ion exchange resin templates provide effective matrices for nickel nanoparticle synthesis through cation exchange and subsequent reduction processes [23]. Strongly acidic cation exchange resins and weakly acidic cation exchange resins offer different cation exchange sites that anchor nickel ions through ion fixation mechanisms [23]. The immobilized nickel ions undergo reduction using sodium borohydride, resulting in metallic nickel nanoparticles trapped within the polymer matrix interstitial channels [23].
The template-assisted approach enables cycling of the metal loading and reduction process to increase nickel content in the composite materials [23]. Multiple loading cycles produce samples with varying nickel concentrations, allowing optimization of material properties for specific applications [23]. X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and energy dispersive spectroscopy provide comprehensive characterization of the template-assisted synthesis products [23].
Porous materials and micellar templates offer alternative scaffolding options for controlled nickel oxide synthesis [24]. These templates guide precursor infiltration and subsequent reaction pathways, resulting in nanoparticles that conform to the template geometry and size constraints [24]. The template removal process yields nickel oxide materials with well-defined porosity and surface area characteristics [24].
Electrodeposition represents a versatile technique for producing nickel oxide thin films with controlled thickness, morphology, and electrochemical properties [25] [28]. This method operates under ambient conditions and offers excellent scalability for large-area substrate coverage [25].
The electrodeposition process typically employs nickel sulfate hexahydrate dissolved in aqueous solution as the electrolyte, with stainless steel or other conductive substrates serving as the working electrode [25]. Potentiostatic control enables precise regulation of the deposition process, while platinum counter electrodes provide stable electrochemical conditions [25]. The deposited nickel hydroxide films undergo thermal conversion to nickel oxide through subsequent heat treatment [25].
Research findings demonstrate that electrodeposited nickel oxide thin films exhibit excellent electrocatalytic activity for oxygen evolution reactions [25]. The films display overpotentials of 212 millivolts at current densities of 5 milliamperes per square centimeter, with Tafel slopes of 75.7 millivolts per decade [25]. These performance characteristics compare favorably with other synthesis methods for electrocatalytic applications [25].
Morphological analysis reveals that electrodeposited nickel oxide films exhibit coral-like structures with high surface areas [28]. X-ray diffraction patterns show sharp diffraction peaks at 43.28 degrees two-theta, indicating well-ordered crystalline nickel oxide formation [28]. The maximum photocurrent density generated reaches 0.1287 milliamperes per square centimeter, demonstrating good photoelectrochemical properties [28].
Synthesis Method | Overpotential (mV) | Tafel Slope (mV/dec) | Current Density (mA/cm²) |
---|---|---|---|
Electrodeposition (This work) | 212 | 75.7 | 5 |
Electrodeposition (Literature) | 450 | 136.7 | Not specified |
Chemical Bath Deposition | 345 | 48 | Not specified |
Hybrid synthetic approaches combine multiple synthesis methodologies to leverage the advantages of different techniques while mitigating their individual limitations [26] [38]. These methods enable the production of complex nickel oxide materials with tailored properties for specific applications [26].
Hydrothermal processing followed by controlled calcination represents an effective hybrid approach for synthesizing nickel hydroxide modified nickel oxide nanohybrid structures [26]. The hydrothermal step enables the formation of well-defined precursor morphologies, while the subsequent calcination process converts the hydroxide phase to oxide while maintaining structural integrity [26]. This hybrid configuration increases specific capacity and enables reversible electrochemical behavior in lithium-ion battery applications [26].
The combination of coprecipitation and thermal treatment under varying conditions produces nickel oxide graphitic carbon nitride nanohybrids with enhanced electrocatalytic properties [38]. Lower temperature synthesis conditions preserve the biotite and muscovite structure characteristics that promote efficient charge transfer [38]. Higher temperature processing leads to agglomeration-induced reduction in active site accessibility [38].
Research demonstrates that nanohybrids synthesized at 400 degrees Celsius exhibit outstanding electrocatalytic activity with low overpotentials, high current densities, and excellent durability [38]. Chronoamperometry studies over 24 hours confirm the stability of glassy carbon modified nickel oxide electrodes, requiring only 261 millivolts overpotential for current densities of 10 milliamperes per square centimeter with Tafel slopes of 69.62 millivolts per decade [38].
Industrial-scale synthesis of nickel oxide requires careful consideration of process economics, equipment requirements, and production capacity to meet commercial demand [29] [33]. Large-scale production methods must balance cost-effectiveness with product quality while ensuring consistent reproducibility across production batches [29].
Self-propagating combustion synthesis demonstrates significant potential for large-scale nickel oxide production due to its rapid processing time and high throughput capabilities [29]. The method employs nickel oxalate precursors combined with polyethylene glycol fuel in large containers designed for industrial processing [29]. The combustion reaction achieves completion within 15 minutes, enabling rapid production cycles with minimal energy input [29].
The industrial synthesis process involves precipitation of nickel oxalate on a large scale using two molar solutions of nickel sulfate and oxalic acid [29]. Magnetic stirring at rates of 1200 to 1500 revolutions per minute ensures homogeneous mixing during the precipitation step [29]. The resulting light green nickel oxalate precipitate undergoes filtration, washing, and vacuum drying before combustion synthesis [29].
Scalability considerations for nickel oxide production include raw material availability, waste management, and environmental compliance [33]. Industrial processes must incorporate efficient material utilization strategies to minimize waste generation and reduce production costs [33]. Process optimization involves balancing synthesis parameters to achieve target product specifications while maintaining economic viability [33].
Cost-effective production strategies focus on minimizing raw material costs, reducing energy consumption, and optimizing process efficiency [29] [33]. These approaches are essential for establishing commercially viable nickel oxide manufacturing operations [29].
The selection of low-cost precursor materials significantly impacts overall production economics [29]. Nickel sulfate and oxalic acid represent relatively inexpensive starting materials that are readily available in industrial quantities [29]. The use of polyethylene glycol as fuel provides an economical energy source for the combustion synthesis process [29].
Energy efficiency improvements through low-temperature processing reduce operational costs and environmental impact [3]. Methods operating at 300 degrees Celsius consume significantly less energy compared to conventional high-temperature approaches requiring 800 degrees Celsius or higher [3]. This temperature reduction translates to substantial savings in fuel costs and equipment maintenance [3].
Process integration strategies combine multiple synthesis steps to improve overall efficiency and reduce handling costs [29]. The self-propagating combustion method eliminates the need for separate calcination steps, reducing equipment requirements and processing time [29]. Yields of 30 to 35% from metal oxalate precursors provide acceptable material utilization rates for commercial production [29].
Automation and mechanization of synthesis processes enable consistent product quality while reducing labor costs [33]. Automated liquid handling systems facilitate precise reagent addition and mixing, while programmable heating systems ensure reproducible thermal treatment conditions [33]. These technological improvements support large-scale production requirements [33].
Quality control in large-scale nickel oxide synthesis requires comprehensive monitoring of process parameters and product characteristics to ensure consistent material properties [32]. Standardized quality control metrics enable early detection of process variations and facilitate corrective actions before product quality is compromised [32].
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